2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylthio)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with various functional groups such as hydroxyethoxy, phenylethynyl, and phenylthio groups. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylthio)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the hydroxyethoxy, phenylethynyl, and phenylthio groups through various chemical reactions. Common reagents used in these steps include ethylene oxide for the hydroxyethoxy group, phenylacetylene for the phenylethynyl group, and thiophenol for the phenylthio group. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to manage the reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidines.
Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylethynyl and phenylthio groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(methylthio)-
- **2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylsulfonyl)-
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(phenylethynyl)-6-(phenylthio)- is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Properties
CAS No. |
125056-93-1 |
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Molecular Formula |
C21H18N2O4S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-(2-phenylethynyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O4S/c24-13-14-27-15-23-20(28-17-9-5-2-6-10-17)18(19(25)22-21(23)26)12-11-16-7-3-1-4-8-16/h1-10,24H,13-15H2,(H,22,25,26) |
InChI Key |
BGJLZQABPYKBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
Origin of Product |
United States |
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